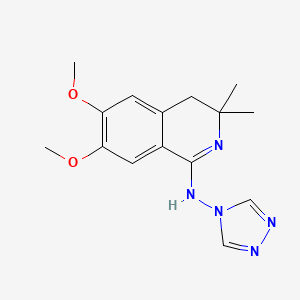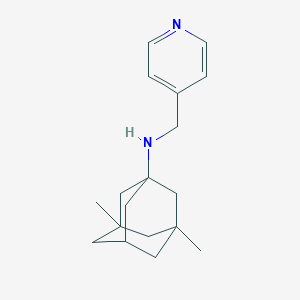![molecular formula C9H9N3O2S2 B12485460 Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)
Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate: is a heterocyclic compound that features a thiophene ring fused with a 1,3,4-thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: The synthesis of ethyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl chloroformate to yield the final product.
Condensation Reaction: Another method involves the condensation of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring. The resulting compound is then treated with ethyl chloroformate to obtain ethyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiophene ring in ethyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, which can reduce the thiadiazole ring to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Corrosion Inhibitors: The compound is used in the formulation of corrosion inhibitors for metals.
Dye-Sensitized Solar Cells: It is explored as a component in dye-sensitized solar cells for its light-absorbing properties.
Mecanismo De Acción
The mechanism of action of ethyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring and exhibit similar electronic properties.
1,3,4-Thiadiazole derivatives: Compounds with the 1,3,4-thiadiazole ring are known for their diverse biological activities.
Uniqueness: Ethyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile compound in various applications, from medicinal chemistry to materials science.
Propiedades
Fórmula molecular |
C9H9N3O2S2 |
|---|---|
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
ethyl N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S2/c1-2-14-9(13)10-8-12-11-7(16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,12,13) |
Clave InChI |
APNALPSGZIPEAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-4-(4-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485378.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B12485383.png)



![Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12485395.png)
![Ethyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485407.png)


![{4-[(2-Fluorophenyl)amino]piperidin-1-yl}(3-nitrophenyl)methanone](/img/structure/B12485437.png)

![3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)propanamide](/img/structure/B12485452.png)

![2,3,4,5-tetrahydro-1H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12485469.png)
